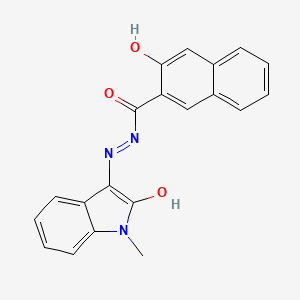![molecular formula C16H14O5 B11709638 5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)
5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-oxo-5-[(3,3-diméthyloxiran-2-yl)méthoxy]-7H-furo[3,2-g]chromène est un composé chimique appartenant à la classe des furocoumarines. Il est caractérisé par sa structure unique, qui comprend un noyau de furochroménone et un cycle oxirane. Ce composé est connu pour sa présence dans diverses plantes, notamment Citrus medica et Angelica dahurica .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-oxo-5-[(3,3-diméthyloxiran-2-yl)méthoxy]-7H-furo[3,2-g]chromène implique généralement la réaction de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique l'utilisation de 3,3-diméthyloxirane et d'un dérivé de furochroménone. La réaction est généralement effectuée en présence d'une base, telle que le carbonate de potassium, et d'un solvant comme le diméthylformamide (DMF). Le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que les réacteurs à flux continu et les systèmes de synthèse automatisés. L'utilisation de réactifs de haute pureté et de mesures strictes de contrôle qualité garantit la cohérence et la fiabilité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La 7-oxo-5-[(3,3-diméthyloxiran-2-yl)méthoxy]-7H-furo[3,2-g]chromène subit diverses réactions chimiques, notamment :
Oxydation : Le cycle oxirane peut être oxydé pour former des diols.
Réduction : Le noyau de furochroménone peut être réduit dans des conditions spécifiques.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium sont utilisés.
Principaux produits formés
Oxydation : Formation de diols.
Réduction : Formation de dérivés réduits de furochroménone.
Substitution : Formation de dérivés substitués de furochroménone.
Applications de la recherche scientifique
La 7-oxo-5-[(3,3-diméthyloxiran-2-yl)méthoxy]-7H-furo[3,2-g]chromène a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 7-oxo-5-[(3,3-diméthyloxiran-2-yl)méthoxy]-7H-furo[3,2-g]chromène implique son interaction avec des cibles moléculaires spécifiques. Le cycle oxirane est réactif et peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques. Cette interaction peut conduire à la modulation de diverses voies biochimiques, contribuant à ses effets biologiques .
Applications De Recherche Scientifique
5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
7-[(3,3-diméthyloxiran-2-yl)méthoxy]-6-méthoxychromén-2-one : Structure similaire avec un groupe méthoxy en position 6.
(S)-8-((3,3-diméthyloxiran-2-yl)méthyl)-7-méthoxy-2H-chromén-2-one : Contient un groupe méthoxy en position 7 et un groupe méthyle en position 8.
4-[(3,3-diméthyloxiran-2-yl)méthoxy]furo[3,2-g]chromén-7-one : Un stéréoisomère ayant des propriétés chimiques similaires.
Unicité
La 7-oxo-5-[(3,3-diméthyloxiran-2-yl)méthoxy]-7H-furo[3,2-g]chromène est unique en raison de son motif de substitution spécifique et de la présence à la fois d'un noyau de furochroménone et d'un cycle oxirane. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C16H14O5 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
5-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-16(2)14(21-16)8-19-12-7-15(17)20-13-6-11-9(3-4-18-11)5-10(12)13/h3-7,14H,8H2,1-2H3 |
Clé InChI |
NUCBCBCPICFGMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)COC2=CC(=O)OC3=C2C=C4C=COC4=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)


![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)

![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)

